An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Adamantanediacetamide
An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Adamantanediacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,3-Adamantanediacetamide (CAS No. 56432-73-6), a diamide derivative of the rigid adamantane scaffold. Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical characteristics, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide is intended for researchers and professionals in drug development, offering a centralized resource on the synthesis, predicted physicochemical parameters, and spectral characterization of 1,3-Adamantanediacetamide. The document outlines detailed, adaptable protocols for its analysis using modern spectroscopic techniques.
Introduction: The Significance of the Adamantane Scaffold
Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[2][3] Its rigid, lipophilic cage structure offers a unique three-dimensional framework that can be strategically functionalized to interact with biological targets. The incorporation of an adamantyl moiety can improve a drug's metabolic stability, membrane permeability, and overall lipophilicity, making it a valuable building block in the design of novel therapeutics for a range of diseases, including viral infections and neurodegenerative disorders.[1][2] 1,3-Adamantanediacetamide, featuring two acetamide groups at the bridgehead positions, presents a compelling structure for further chemical elaboration and biological investigation.
Synthesis of 1,3-Adamantanediacetamide
A plausible and documented synthetic route to 1,3-disubstituted acetamidoadamantanes involves a one-pot oxidation and subsequent Ritter reaction of adamantane.[4] This approach offers an efficient pathway to the target compound from readily available starting materials.
Synthetic Workflow
Caption: Synthesis and Characterization Workflow.
Rationale Behind the Ritter Reaction
The Ritter reaction is a robust method for the formation of N-alkyl amides from nitriles and a source of carbocations.[4] In this context, the strong acid medium facilitates the formation of a stable tertiary carbocation at the bridgehead positions of the adamantane core. This carbocation is then trapped by the nitrogen of the acetonitrile solvent, which, after hydrolysis during workup, yields the corresponding acetamide. The 1,3-disubstitution pattern is achieved under forcing conditions that promote reaction at both bridgehead positions.
Physicochemical Properties
While experimental data for 1,3-Adamantanediacetamide is not extensively reported in publicly accessible literature, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted/Calculated Value | Notes |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [5] |
| Molecular Weight | 250.34 g/mol | [5] |
| Melting Point | > 200 °C | Predicted to be a high-melting solid due to the rigid adamantane core and intermolecular hydrogen bonding between the amide groups. For comparison, the related 1,3-adamantanediol has a melting point of 258 °C.[6] |
| Boiling Point | > 400 °C | Predicted to be high due to the molecular weight and strong intermolecular forces. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The adamantane core imparts lipophilicity, while the two amide groups can participate in hydrogen bonding, suggesting solubility in polar organic solvents.[7] |
| pKa | ~17-18 (amide proton) | The amide protons are weakly acidic. |
Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for 1,3-Adamantanediacetamide, which are essential for its identification and structural confirmation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the C₂ symmetry of the 1,3-disubstituted adamantane core, the number of unique proton and carbon signals is reduced.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | s | 2H | N-H (Amide) |
| ~2.1 | s | 2H | C²-H |
| ~1.9 | br s | 4H | C⁴,¹⁰-H₂ & C⁸,⁹-H₂ |
| ~1.8 | s | 6H | C-CH₃ (Acetyl) |
| ~1.6 | br s | 8H | C⁵,⁷-H₂ & C⁶-H₂ |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (Amide) |
| ~52 | C¹,³ (Bridgehead) |
| ~48 | C⁴,¹⁰ & C⁸,⁹ |
| ~41 | C² |
| ~35 | C⁶ |
| ~29 | C⁵,⁷ |
| ~24 | CH₃ (Acetyl) |
Rationale for Predictions: The chemical shifts are estimated based on the known values for the adamantane skeleton and the electronic effects of the acetamide substituents.[3][8] The downfield shift of the bridgehead carbons (C¹,³) is due to the attachment of the electronegative nitrogen atom. The amide protons are expected to be in the downfield region, and their chemical shift can be sensitive to solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-Adamantanediacetamide is expected to be dominated by the characteristic absorptions of the amide functional groups and the adamantane core.
Predicted IR Absorption Bands (ATR-FTIR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~2920, ~2850 | Strong | C-H Stretch (Adamantane) |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1450 | Medium | CH₂ Scissoring (Adamantane) |
Rationale for Predictions: The N-H and C=O stretching frequencies are characteristic of secondary amides.[9][10][11] The strong, sharp C-H stretching bands just below 3000 cm⁻¹ are a hallmark of the adamantane cage.[12]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,3-Adamantanediacetamide is expected to show a molecular ion peak and characteristic fragmentation patterns related to the adamantane core and the amide side chains.[13]
Predicted Mass Spectrum Fragmentation:
| m/z | Proposed Fragment | Notes |
| 250 | [M]⁺ | Molecular Ion |
| 207 | [M - CH₃CO]⁺ | Loss of an acetyl radical |
| 192 | [M - CH₃CONH]⁺ | Loss of an acetamido radical |
| 149 | [C₁₀H₁₅N]⁺ | Loss of one acetamido group and subsequent rearrangement |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (loss of both acetamido groups) |
| 44 | [CH₃CONH]⁺ | Acetamido fragment |
Rationale for Predictions: The fragmentation of adamantane derivatives often involves the loss of substituents to form the stable adamantyl cation (m/z 135). Amides can undergo α-cleavage to the carbonyl group, leading to the loss of the acetyl or acetamido groups.[13]
Experimental Protocols
The following are detailed, step-by-step methodologies for the physicochemical characterization of 1,3-Adamantanediacetamide. These protocols are designed to be self-validating and can be adapted for similar solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1,3-Adamantanediacetamide.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent is crucial to solubilize the compound and to observe the exchangeable N-H protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to the DMSO-d₆ sample to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover a range of at least -1 to 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of at least 0 to 200 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbonyl carbons.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ multiplet at 39.52 ppm.
-
Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants.
-
Assign the chemical shifts of the ¹³C NMR signals.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in 1,3-Adamantanediacetamide.
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.[1]
-
-
Background Spectrum Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Analysis:
-
Place a small amount of the powdered 1,3-Adamantanediacetamide sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[14]
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, C=O stretch, C-H stretch).
-
Compare the obtained spectrum with the predicted spectrum and with databases of known compounds.
-
Direct Infusion Mass Spectrometry (DIMS)
Objective: To determine the molecular weight and fragmentation pattern of 1,3-Adamantanediacetamide.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 1,3-Adamantanediacetamide (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with electrospray ionization (ESI).
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
-
Direct Infusion Analysis:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[15]
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
If fragmentation is observed in the source, identify the major fragment ions.
-
For more detailed structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion
1,3-Adamantanediacetamide is a structurally intriguing molecule with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its synthesis, predicted physicochemical properties, and detailed protocols for its characterization. The provided methodologies and predicted data serve as a valuable resource for researchers working with this compound and other adamantane derivatives, facilitating its synthesis, purification, and structural confirmation.
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